REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][S:8](=[S:11])([O-:10])=[O:9].[Na+].C(OCC)(=O)C.CO>CN(C=O)C.O>[CH3:7][S:8](=[S:11])([O:10][CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
571 mg
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)O
|
Name
|
sodium methanethiosulfonate
|
Quantity
|
511 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)([O-])=S.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture extracted with ether (3×20 mL)
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (DCM:ether, 3:1 (acetic acid, 0.6%))
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(OCCC(=O)O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 438 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |